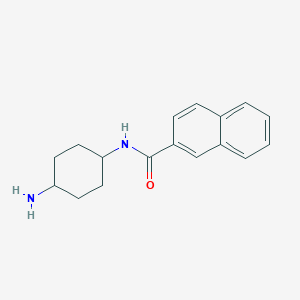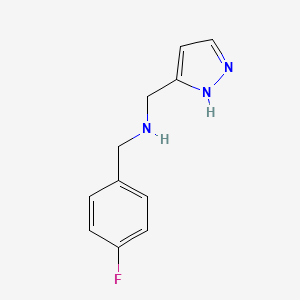
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as FMP, is a chemical compound that has gained significant attention in scientific research. FMP belongs to the class of phenylalkylamines and is a selective serotonin-norepinephrine-dopamine releasing agent.
Mechanism of Action
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's mechanism of action involves the selective release of serotonin, norepinephrine, and dopamine. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron, leading to the release of these neurotransmitters into the synaptic cleft. This compound's selectivity towards these neurotransmitters makes it a valuable tool for studying their individual and collective roles in various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound's selective release of serotonin, norepinephrine, and dopamine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase the release of corticosterone, a stress hormone, in animal models. Additionally, this compound has been shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selectivity towards serotonin, norepinephrine, and dopamine makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, this compound's potency and potential toxicity limit its use in certain experimental settings. Additionally, this compound's selectivity towards these neurotransmitters may not accurately reflect their release in vivo, limiting its application in certain research areas.
Future Directions
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's potential application in various scientific fields has led to several future directions for research. One area of future research is the development of this compound analogs with improved selectivity and reduced toxicity. Additionally, this compound's potential application in the treatment of various psychiatric and neurological disorders warrants further investigation. Future research could also focus on the development of this compound-based imaging agents for studying neurotransmitter release in vivo.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of serotonin, norepinephrine, and dopamine in various physiological and pathological conditions. This compound's selective release of these neurotransmitters has several biochemical and physiological effects, making it a valuable tool for scientific research. However, this compound's potency and potential toxicity limit its use in certain experimental settings. Future research could focus on the development of this compound analogs with improved selectivity and reduced toxicity, as well as its potential application in the treatment of various psychiatric and neurological disorders.
Synthesis Methods
The synthesis method of 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 4-fluorophenylacetonitrile with pyrazole-5-carboxaldehyde in the presence of sodium borohydride. The reaction yields this compound. The purity of the compound is then verified through analytical techniques such as nuclear magnetic resonance and mass spectrometry.
Scientific Research Applications
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential application in various scientific fields. One of the primary areas of research is its use as a tool for studying neurotransmitter release. This compound's ability to selectively release serotonin, norepinephrine, and dopamine has made it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)7-13-8-11-5-6-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYFAIBZKMBGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)
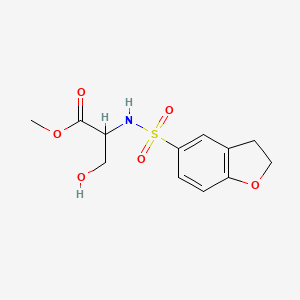
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557119.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

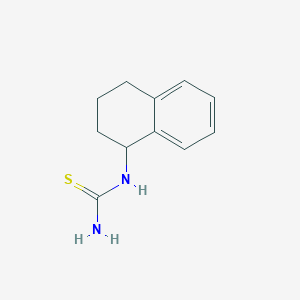
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)
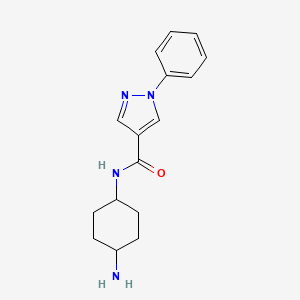
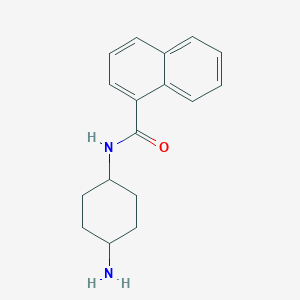
![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)
